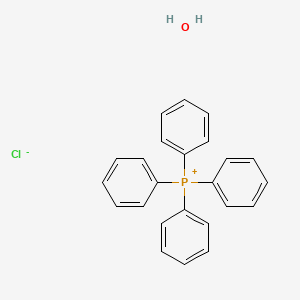
(4S,4'S,5R,5'R)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. Bis-oxazolines are a class of compounds known for their applications in asymmetric synthesis and catalysis. These compounds are characterized by the presence of two oxazoline rings, which can coordinate to metal centers, making them useful as ligands in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.
Coupling of Oxazoline Units: The two oxazoline units are then coupled through a pentane-3,3-diyl linker. This step often involves the use of a coupling reagent such as a carbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazoline rings would yield oxazoles, while reduction would yield amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is used as a ligand in asymmetric catalysis. It can coordinate to metal centers, forming complexes that catalyze various asymmetric transformations, such as hydrogenation, hydroformylation, and cyclopropanation.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a chiral ligand in drug development. Chiral ligands are important in the synthesis of enantiomerically pure pharmaceuticals.
Industry
In industry, the compound’s applications in catalysis can be leveraged for the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism by which (4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves coordination to a metal center. The oxazoline rings provide a chiral environment that induces asymmetry in the catalytic process. This chiral induction is crucial for achieving high enantioselectivity in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,4’S)-2,2’-(Ethane-1,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Butane-1,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S,5R,5’R)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the pentane-3,3-diyl linker, which can influence the steric and electronic properties of the compound. This can result in different catalytic behaviors compared to other bis-oxazolines with different linkers or chiral configurations.
Propriétés
IUPAC Name |
(4S,5R)-2-[3-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O2/c1-3-35(4-2,33-36-29(25-17-9-5-10-18-25)31(38-33)27-21-13-7-14-22-27)34-37-30(26-19-11-6-12-20-26)32(39-34)28-23-15-8-16-24-28/h5-24,29-32H,3-4H2,1-2H3/t29-,30-,31+,32+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPKGELVQQVIOF-GASGPIRDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid](/img/structure/B8136532.png)

![6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8136558.png)







![Methyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B8136608.png)



